molecular formula C19H14FN3O2S2 B2419711 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-25-7

3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2419711
CAS No.: 896679-25-7
M. Wt: 399.46
InChI Key: VWGHTZBULHDEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of heterocyclic compound . It contains a thiazolo[5,4-b]pyridine core, which is a type of heterocyclic structure that has been used in the design of structures in medicinal chemistry .

Scientific Research Applications

Inhibition Studies in Biochemical Research

A crucial application of benzenesulfonamide derivatives, like 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is in biochemical inhibition studies. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme vital in neurological pathways (Röver et al., 1997). Such compounds have shown significant potential in blocking kynurenine 3-hydroxylase in animal models, providing insights into the pathophysiological role of the kynurenine pathway.

Radioligand Development for Neurological Studies

Benzenesulfonamide derivatives have also been employed in developing radioligands for neurological research. For example, fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography (Siméon et al., 2007). These compounds, due to their high affinity and potency, are valuable tools for understanding neurological receptors and their roles in various brain functions.

Anticancer Research

Benzenesulfonamide compounds have shown promise in anticancer research. Novel pyridine-thiazole hybrid molecules, including derivatives related to this compound, have been synthesized and tested against various cancer cell lines (Ivasechko et al., 2022). These studies aim to understand the compounds' mechanisms of action, potential for genetic instability in tumor cells, and selectivity towards cancer cells, contributing significantly to the field of oncology.

Sensor Development for Metal Ion Detection

Benzenesulfonamide derivatives have also been applied in developing sensors for detecting metal ions. For example, a pyrazoline-based sensor was developed for selectively detecting Hg2+ ions in water samples, showcasing the versatility of these compounds in environmental and biological sciences (Bozkurt & Gul, 2018). These sensors can significantly contribute to environmental monitoring and public health by detecting toxic metals in various mediums.

Future Directions

The future directions for research on “3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors of PI3K . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, and physical and chemical properties.

Properties

IUPAC Name

3-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-10-13(18-22-17-6-3-9-21-19(17)26-18)7-8-16(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHTZBULHDEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.